Nifedipine-13C8
Description
Structure
3D Structure
Properties
CAS No. |
1173023-46-5 |
|---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
354.28 g/mol |
IUPAC Name |
dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1 |
InChI Key |
HYIMSNHJOBLJNT-UERCFELYSA-N |
Isomeric SMILES |
CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3] |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Nifedipine-13C8: The Gold Standard for Bioanalytical Quantification
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Nifedipine and its Labeled Analog
Nifedipine is a potent calcium channel blocker of the dihydropyridine class, widely prescribed for the treatment of hypertension (high blood pressure) and angina pectoris (chest pain)[1][2][3][4]. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a reduction in the heart's workload[5]. Given its widespread clinical use, the accurate quantification of Nifedipine in biological matrices (such as plasma) is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
To meet the rigorous demands of modern bioanalytical techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are indispensable. Nifedipine-13C8 is the stable isotope-labeled analog of Nifedipine. In this molecule, eight specific carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C). This substitution results in a molecule that is chemically identical to Nifedipine but has a greater mass (a mass shift of +8 Da). This key difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, while ensuring it behaves almost identically during sample extraction and analysis.
This guide provides an in-depth overview of this compound, its primary application in research, and a detailed framework for its use in a typical bioanalytical workflow.
The Primary Role of this compound in Research
The principal application of this compound is as an internal standard (IS) for the quantitative analysis of Nifedipine in complex biological samples by LC-MS/MS.
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate measurement. The ideal IS corrects for variations that can occur at virtually every stage of the analytical process, including sample extraction, chromatographic injection volume, and ionization efficiency in the mass spectrometer.
This compound is considered the "gold standard" internal standard for Nifedipine analysis because, as a stable isotope-labeled analog, it exhibits nearly identical physicochemical properties to the analyte (unlabeled Nifedipine).
-
Co-elution: It elutes at the same retention time in the liquid chromatography column.
-
Identical Extraction Recovery: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.
-
Similar Ionization Efficiency: It ionizes in the same manner as the analyte, compensating for matrix effects where other molecules in the sample can suppress or enhance the instrument's signal.
By measuring the ratio of the mass spectrometer's response of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate, precise, and reproducible quantification of Nifedipine, a critical requirement for regulatory submissions and clinical studies.
Context: The Mechanism of Action of Nifedipine
To appreciate why the precise measurement of Nifedipine is important, understanding its mechanism of action is key. Nifedipine blocks L-type calcium channels in smooth muscle cells, preventing calcium influx. This action inhibits muscle contraction, leading to the relaxation and widening of blood vessels (vasodilation), which lowers blood pressure.
Physicochemical Properties and Data
A comparison of the key properties of Nifedipine and its stable isotope-labeled analog is presented below.
| Property | Nifedipine | This compound | Reference(s) |
| Chemical Formula | C₁₇H₁₈N₂O₆ | ¹³C₈C₉H₁₈N₂O₆ | |
| Molecular Weight | 346.34 g/mol | 354.28 g/mol | |
| Mass Shift | N/A | M+8 | |
| Isotopic Purity | N/A | 99 atom % ¹³C | |
| Appearance | Solid | Solid | |
| Melting Point | 172-174 °C | 172-174 °C | |
| Storage Temperature | Room Temperature (protect from light) | -20°C |
Experimental Protocol: Quantification in Human Plasma
This section details a representative protocol for the quantification of Nifedipine in human plasma using this compound as an internal standard, based on common methodologies found in the literature.
Materials and Reagents
-
Blank human plasma (K₂EDTA as anticoagulant)
-
Nifedipine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid or Ammonium Acetate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Nifedipine and this compound in methanol to create primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Bioanalytical Workflow Diagram
LC-MS/MS Parameters
The following table summarizes typical instrument parameters for Nifedipine analysis, compiled from various validated methods. Actual parameters must be optimized for the specific instrument used.
| Parameter | Typical Value / Condition | Reference(s) |
| LC Column | C18 (e.g., 50 x 4.6 mm, 3.5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Flow Rate | 0.2 - 0.6 mL/min | |
| Injection Volume | 5 - 30 µL | |
| Run Time | 1.4 - 4.0 minutes | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Nifedipine) | Q1: 347.1 → Q3: 315.1 | |
| MRM Transition (this compound) | Q1: 355.2 → Q3: 323.1 (Predicted, requires optimization) | - |
| Linearity Range | ~0.1 - 150 ng/mL | |
| Lower Limit of Quant. (LLOQ) | ~0.1 - 1.0 ng/mL |
Principle of Quantification
The core principle relies on the fact that the ratio of the analyte peak area to the internal standard peak area is directly proportional to the analyte concentration. A calibration curve is generated by plotting this ratio against the known concentrations of the prepared standards. The concentration of unknown samples is then interpolated from this curve.
Conclusion
This compound is an essential tool for researchers in pharmaceutical development and clinical pharmacology. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Nifedipine in biological matrices. By effectively compensating for analytical variability, this compound ensures the reliability of data from pharmacokinetic, bioavailability, and bioequivalence studies. The robust methodologies it supports are fundamental to understanding the behavior of Nifedipine in the human body, ultimately contributing to the safe and effective use of this important therapeutic agent.
References
An In-depth Technical Guide to the Synthesis and Purification of Nifedipine-13C8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nifedipine-13C8, an isotopically labeled version of the widely used calcium channel blocker, nifedipine. This document details the synthetic pathway, purification protocols, and analytical data relevant to the production of high-purity this compound for research and developmental applications.
Introduction
Nifedipine is a potent vasodilator used in the management of hypertension and angina. The use of isotopically labeled nifedipine, such as this compound, is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays. The incorporation of eight carbon-13 atoms provides a distinct mass shift, facilitating its detection and differentiation from the unlabeled drug.
This guide outlines a robust methodology for the synthesis of this compound via the Hantzsch dihydropyridine synthesis, followed by a detailed purification protocol using High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound is achieved through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that forms the core 1,4-dihydropyridine ring structure of nifedipine. To introduce the eight 13C atoms, isotopically labeled precursors are required.
Synthetic Pathway
The overall synthetic scheme for this compound is depicted below. The key to this synthesis is the use of methyl acetoacetate labeled with four 13C atoms (methyl acetoacetate-1,2,3,4-13C4) and 2-nitrobenzaldehyde.
Caption: Synthetic pathway for this compound via the Hantzsch reaction.
Experimental Protocol
Materials:
-
Methyl acetoacetate-1,2,3,4-13C4
-
2-Nitrobenzaldehyde
-
Ammonia (aqueous solution, e.g., 25%)
-
Methanol (reagent grade)
-
Ethanol (reagent grade)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in methanol.
-
Addition of Reactants: To the stirred solution, add methyl acetoacetate-1,2,3,4-13C4 (2.0 equivalents) followed by the dropwise addition of aqueous ammonia (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials and by-products. The resulting yellow solid is the crude this compound.
Purification of this compound
The crude this compound is purified by a two-step process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high chemical and isotopic purity.
Purification Workflow
The purification process is designed to remove impurities from the synthesis and to isolate the desired this compound.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal and heat at reflux for 15-20 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Preparative HPLC:
The following is a representative preparative HPLC method for the final purification of this compound.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 20 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 5 mL (of a concentrated solution in mobile phase) |
Procedure:
-
Dissolve the recrystallized this compound in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Data Presentation
The synthesized and purified this compound should be characterized to confirm its identity, purity, and isotopic enrichment.
Physicochemical and Isotopic Data
| Property | Specification |
| Chemical Formula | 13C8C9H18N2O6 |
| Molecular Weight | 354.34 g/mol |
| Appearance | Yellow crystalline solid |
| Isotopic Purity | ≥ 99 atom % 13C[1] |
| Chemical Purity (by HPLC) | ≥ 98% |
| Mass Shift | M+8[1] |
Spectroscopic Data (Representative)
The following table summarizes the expected 13C NMR chemical shifts for Nifedipine. The actual spectrum of this compound will show enhanced signals for the labeled positions.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2, C6 | ~145 |
| C3, C5 | ~103 |
| C4 | ~35 |
| Methyl (C2, C6) | ~18 |
| Methoxy (ester) | ~51 |
| Carbonyl (ester) | ~167 |
| Aromatic (C1') | ~147 |
| Aromatic (C2') | ~130 |
| Aromatic (C3') | ~123 |
| Aromatic (C4') | ~132 |
| Aromatic (C5') | ~127 |
| Aromatic (C6') | ~134 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described Hantzsch synthesis using 13C-labeled precursors, followed by a robust purification protocol involving recrystallization and preparative HPLC, allows for the production of high-purity this compound suitable for demanding research applications. The provided data serves as a benchmark for the successful synthesis and characterization of this important isotopically labeled compound.
References
Commercial suppliers and availability of Nifedipine-13C8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and potential applications of Nifedipine-13C8, a stable isotope-labeled internal standard crucial for the accurate quantification of the widely used calcium channel blocker, nifedipine. This document is intended to assist researchers in sourcing this critical reagent and in the development of robust analytical methodologies.
Commercial Suppliers and Availability
The procurement of high-quality, isotopically pure this compound is fundamental for its effective use in quantitative bioanalysis. Our research has identified two primary commercial suppliers for this stable isotope-labeled compound. The table below summarizes the key product specifications from these suppliers to facilitate a comparative assessment.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Format | Storage Temperature |
| Sigma-Aldrich | This compound | 604593 | 99 atom % 13C | ≥98% (HPLC) | Powder | 2-8°C |
| Shimadzu | [13C8]-Nifedipine | C1689 | ≥99% 13C | ≥95% | Solid | -20°C |
Note: Product specifications and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for mass spectrometry-based quantification of nifedipine in biological matrices. As a stable isotope-labeled analog, it shares identical physicochemical properties with the unlabeled drug. This ensures that it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects as the analyte of interest. The use of this compound allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise measurement of nifedipine concentrations.
Experimental Protocol: A General Framework for LC-MS/MS Analysis
While a specific, publicly available, validated bioanalytical method explicitly detailing the use of this compound as an internal standard could not be identified, a general experimental protocol for the analysis of nifedipine in plasma can be adapted. The following methodology is a composite based on established LC-MS/MS assays for nifedipine, modified to incorporate this compound.
Preparation of Stock and Working Solutions
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nifedipine reference standard in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the nifedipine stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations. Prepare a working solution of the this compound IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Nifedipine: Monitor the precursor to product ion transition (e.g., m/z 347.1 → 254.1).
-
This compound: Monitor the precursor to product ion transition (e.g., m/z 355.1 → 262.1).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both nifedipine and this compound.
-
Calculate the peak area ratio (nifedipine peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key stages of the analytical process.
Figure 1. A generalized workflow for the quantification of nifedipine in plasma using this compound.
Figure 2. The logical relationship illustrating how this compound corrects for analytical variability.
Signaling Pathway Context: Nifedipine's Mechanism of Action
Nifedipine is a dihydropyridine calcium channel blocker. Its therapeutic effects are primarily mediated by its interaction with L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this signaling pathway.
Figure 3. The signaling pathway of nifedipine's action on L-type calcium channels.
This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. Researchers are encouraged to use this information as a starting point for the development and validation of their specific bioanalytical assays.
An In-depth Technical Guide to the Pharmacokinetic Profile of Nifedipine in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the pharmacokinetic profile of nifedipine in various preclinical models. While specific data for Nifedipine-13C8 is not extensively available in published literature, this isotopically labeled version serves as a critical internal standard for quantitative bioanalysis in the described studies. The principles and data presented herein for nifedipine are directly applicable to studies employing this compound for precise quantification.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development and establishing bioequivalence. Preclinical studies in various animal models are fundamental to elucidating these parameters. This guide summarizes key pharmacokinetic data and experimental methodologies from studies conducted in rats and dogs, common preclinical species for cardiovascular drug development.
Analytical Methodologies
The quantification of nifedipine in biological matrices, such as plasma, is predominantly achieved through highly sensitive and specific analytical techniques. These methods are essential for accurately determining the drug's concentration over time to construct pharmacokinetic profiles.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high selectivity and sensitivity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[1]
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate nifedipine from other plasma components. A C18 column is frequently employed with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.[2][3]
-
Mass Spectrometric Detection: Detection is often performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source coupled with a tandem mass spectrometer.[3][4] This allows for precise quantification, even at low concentrations.
High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than LC-MS/MS, HPLC with UV detection is also a viable method for nifedipine quantification.
-
Extraction: Similar extraction techniques as for LC-MS/MS are used, such as diethyl ether extraction.
-
Separation: A C18 column is typically used for chromatographic separation.
-
Detection: Nifedipine is detected using a UV detector at its maximum absorbance wavelength.
Pharmacokinetic Profile in Preclinical Models
The pharmacokinetic parameters of nifedipine can vary significantly depending on the animal model, the formulation administered, and the route of administration.
Canine Models (Beagle Dogs)
Oral administration of nifedipine in Beagle dogs has been investigated to assess bioavailability and pharmacokinetic parameters of various formulations.
Experimental Protocol:
-
Animal Model: Beagle dogs are commonly used.
-
Dosing: Single oral doses of nifedipine are administered, often in a crossover design to compare different formulations. For intravenous administration, a lower dose is typically used to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is then separated and stored for analysis.
-
Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.
Table 1: Pharmacokinetic Parameters of Nifedipine in Beagle Dogs (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) | Reference |
| m-Nifedipine (low dose) | 1.152 | 20 (µg/L) | - | - | 2.45 | |
| m-Nifedipine (medium dose) | 3.456 | 36 (µg/L) | - | - | 2.03 | |
| m-Nifedipine (high dose) | 10.37 | 69 (µg/L) | - | - | 2.40 | |
| Extended-Release Tablet | 30 mg (total dose) | 26.95 ± 7.82 | 12.33 ± 3.44 | 728.96 ± 328.87 (AUC0-96) | - | |
| Reference Tablet | 30 mg (total dose) | 27.20 ± 6.99 | 11.50 ± 3.33 | 702.48 ± 404.48 (AUC0-96) | - |
Key Findings in Canine Models:
-
The oral bioavailability of m-nifedipine in Beagle dogs is reported to be very low.
-
Extended-release formulations exhibit a prolonged Tmax and sustained plasma concentrations compared to immediate-release forms.
Rodent Models (Rats)
Rat models are frequently used to investigate the metabolism and first-pass effect of nifedipine.
Experimental Protocol:
-
Animal Model: Spontaneously hypertensive rats (SHRs) and Wistar rats are often used to study the influence of disease states on pharmacokinetics. Sprague-Dawley rats are also common.
-
Dosing: Nifedipine is administered via various routes, including oral (p.o.), intravenous (i.v.), intracolonic (i.c.), and intraperitoneal (i.p.), to assess absorption and first-pass metabolism.
-
Sample Collection: Blood samples are collected serially to determine the plasma concentration-time profile.
-
Data Analysis: Pharmacokinetic parameters are calculated to understand the drug's disposition.
Table 2: Pharmacokinetic Parameters of Nifedipine in Rats
| Strain | Route | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |
| Sprague-Dawley | p.o. | 6 | 61 | Substantial first-pass elimination in the small intestine. | |
| Sprague-Dawley | i.p. | 6 | 90 | - | |
| Sprague-Dawley | i.c. | 6 | 100 | - | |
| Wistar vs. SHR | Oral | - | 18.62% lower in SHRs | Gut microbiota affects nifedipine pharmacokinetics. |
Key Findings in Rodent Models:
-
Nifedipine undergoes significant first-pass metabolism in the liver and the small intestine in rats.
-
The gut microbiota can influence the bioavailability of nifedipine, as demonstrated by differences between Wistar rats and SHRs.
-
Nifedipine is primarily metabolized by CYP3A enzymes in rats.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Nifedipine Metabolism Pathway
Caption: Simplified metabolic pathway of nifedipine.
Conclusion
Preclinical pharmacokinetic studies in animal models such as dogs and rats are indispensable for characterizing the ADME properties of nifedipine. These studies reveal significant first-pass metabolism, which influences its oral bioavailability. The use of isotopically labeled this compound as an internal standard is crucial for the accurate quantification required for these assessments. The data gathered from these preclinical models provide a foundation for understanding the drug's behavior in humans and for the development of novel formulations with improved pharmacokinetic profiles.
References
- 1. Quantitative analysis of nifedipine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nifedipine in human plasma and its use in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for Nifedipine-13C8 in In-Vitro Drug Metabolism and CYP3A4 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Nifedipine-13C8 in in-vitro drug metabolism studies and Cytochrome P450 3A4 (CYP3A4) inhibition assays. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for variability in sample preparation and instrument response.
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is primarily metabolized in the liver by the CYP3A4 enzyme to its inactive pyridine analog, dehydronifedipine.[1] Due to its significant metabolism by CYP3A4, nifedipine is a widely used probe substrate for in-vitro assessment of the metabolic activity and inhibition of this key drug-metabolizing enzyme.[2] The use of stable isotope-labeled this compound as an internal standard enhances the accuracy and precision of LC-MS/MS-based quantification of nifedipine metabolism.
In-Vitro Nifedipine Metabolism Assay
This protocol outlines the procedure for determining the rate of nifedipine metabolism in human liver microsomes. This compound is used as an internal standard for the accurate quantification of the formation of dehydronifedipine.
Experimental Workflow
Caption: Workflow for the in-vitro nifedipine metabolism assay.
Materials and Reagents
-
Nifedipine
-
This compound
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid
Protocol
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of Nifedipine in methanol (e.g., 10 mM).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium Phosphate Buffer (to a final volume of 200 µL)
-
Human Liver Microsomes (final concentration of 0.2-0.5 mg/mL)
-
Nifedipine working solution (final concentration of 1-50 µM, keeping the final methanol concentration below 1%)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10, 20, 30 minutes). Linearity of metabolite formation over time should be established.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL).
-
-
Sample Processing and Analysis:
-
Add the this compound internal standard to each sample to a final concentration of e.g., 100 nM.
-
Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the formation of dehydronifedipine.
-
LC-MS/MS Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient to separate Nifedipine and Dehydronifedipine |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nifedipine: m/z 347.1 → 315.1Dehydronifedipine: m/z 345.1 → 284.1This compound: (adjust for mass shift) |
Note: The exact MRM transition for this compound will depend on the position and number of 13C labels.
CYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4-mediated nifedipine metabolism.
Experimental Workflow
Caption: Workflow for the CYP3A4 IC50 determination assay.
Materials and Reagents
-
Same as the metabolism assay, plus:
-
Test Inhibitor Compound
-
Known CYP3A4 Inhibitor (e.g., Ketoconazole) as a positive control
Protocol
-
Preparation:
-
Prepare a series of dilutions of the test inhibitor and the positive control (e.g., Ketoconazole) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).
-
Prepare reagents as described in the metabolism assay protocol.
-
-
Incubation:
-
In separate tubes for each inhibitor concentration, add:
-
Potassium Phosphate Buffer
-
Human Liver Microsomes
-
Test inhibitor dilution (or vehicle for control)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Add Nifedipine working solution (at a concentration near its Km for CYP3A4, typically in the low µM range).
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate for a time within the linear range of metabolite formation.
-
Terminate the reaction with ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as in the metabolism assay, using this compound as the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for known CYP3A4 inhibitors using nifedipine as the substrate. These values can serve as a reference for positive controls in inhibition assays.
| Inhibitor | IC50 (µM) | Reference |
| Ketoconazole | 0.03 - 0.1 | [2] |
| Itraconazole | 0.1 - 0.5 | |
| Ritonavir | 0.02 - 0.1 | |
| Verapamil | 5 - 10 | |
| Diltiazem | 10 - 20 | |
| Erythromycin | 20 - 50 | |
| Noscapine | 25.7 ± 5.4 | [3] |
Note: IC50 values can vary depending on the experimental conditions (e.g., microsomal protein concentration, substrate concentration, incubation time).
Nifedipine Metabolic Pathway
Nifedipine is primarily metabolized by CYP3A4 through the oxidation of its dihydropyridine ring to form the inactive pyridine analog, dehydronifedipine.
Caption: Metabolic pathway of Nifedipine via CYP3A4.
These protocols and application notes provide a comprehensive guide for the use of this compound in in-vitro drug metabolism and CYP3A4 inhibition studies. The incorporation of a stable isotope-labeled internal standard is essential for generating high-quality, reliable data for drug development and regulatory submissions.
References
Application of Nifedipine-13C8 in Clinical Pharmacology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. The use of stable isotope-labeled compounds, such as Nifedipine-13C8, is a powerful tool in clinical pharmacology studies. This approach allows for the accurate determination of pharmacokinetic parameters, bioavailability, and metabolic pathways by differentiating the administered drug from endogenous compounds and enabling the simultaneous administration of different formulations or routes. These application notes provide a comprehensive overview of the use of this compound in clinical pharmacology, including detailed experimental protocols and data presentation.
Stable isotope-labeled nifedipine is utilized to assess absolute and relative bioavailability, as well as to correct for pharmacokinetic variations in clinical studies.[1] Nifedipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and undergoes extensive first-pass metabolism.[2][3][4] Its bioavailability is approximately 56% to 77% after oral administration.[1] The major metabolites are inactive and include 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid.
Data Presentation
The following tables summarize representative pharmacokinetic data that could be obtained from a clinical study utilizing this compound.
Table 1: Representative Pharmacokinetic Parameters of Nifedipine following Oral and Intravenous Administration of Nifedipine and this compound
| Parameter | Oral Nifedipine (10 mg) | Intravenous this compound (1 mg) |
| Cmax (ng/mL) | 134.1 ± 17.7 | N/A |
| Tmax (h) | 0.5 ± 0.1 | N/A |
| AUC₀-∞ (ng·h/mL) | 304 ± 34 | 74 ± 18 |
| t½ (h) | 3.4 (range 2.5-4.9) | 1.77 ± 0.25 |
| CL (L/h) | N/A | 0.62 ± 0.09 L/kg/hr |
| Vd (L/kg) | N/A | 0.25 - 0.29 (central compartment) |
| Absolute Bioavailability (%) | 45 ± 8 | N/A |
Note: Data presented are representative values compiled from studies on unlabeled nifedipine and are for illustrative purposes for a study involving this compound. Actual results may vary.
Experimental Protocols
Clinical Study Protocol: Bioavailability and Pharmacokinetics of Oral Nifedipine using Intravenous this compound
This protocol outlines a typical clinical study design to determine the absolute bioavailability and pharmacokinetics of an oral nifedipine formulation using a co-administered intravenous dose of this compound.
1.1. Study Design:
-
A single-center, open-label, two-period, crossover study.
-
Healthy male and female volunteers (n=12).
-
Fasting conditions (overnight fast of at least 10 hours).
1.2. Dosing:
-
Period 1: Subjects receive a single oral dose of 10 mg nifedipine.
-
Period 2 (after a washout period of 7 days): Subjects receive a single oral dose of 10 mg nifedipine and a simultaneous intravenous infusion of 1 mg this compound over 15 minutes.
1.3. Blood Sampling:
-
Venous blood samples (5 mL) are collected into tubes containing K2EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
1.4. Bioanalytical Method:
-
Plasma concentrations of nifedipine and this compound are determined using a validated LC-MS/MS method.
1.5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis.
-
Absolute bioavailability (F) is calculated as: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).
Bioanalytical Protocol: Quantification of Nifedipine and this compound in Human Plasma by LC-MS/MS
This protocol details the analytical method for the simultaneous quantification of nifedipine and its stable isotope-labeled internal standard, this compound, in human plasma.
2.1. Materials and Reagents:
-
Nifedipine and this compound reference standards.
-
Amlodipine (or other suitable internal standard).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid and ammonium acetate.
-
Human plasma (blank).
2.2. Sample Preparation (Solid Phase Extraction):
-
To 0.5 mL of plasma, add 50 µL of the internal standard working solution (Amlodipine).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under nitrogen for 1 minute.
-
Elute the analytes with 0.5 mL of the mobile phase.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
2.3. LC-MS/MS Conditions:
-
LC System: Shimadzu or equivalent.
-
Column: Purosphere C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 80:20 (v/v) mixture of 2 mM ammonium acetate (pH adjusted to 3 with formic acid) and acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Nifedipine: m/z 347.1 → 315.1
-
This compound: m/z 355.1 → 323.1 (predicted)
-
Amlodipine (IS): m/z 409.2 → 237.8
-
2.4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Nifedipine Metabolism Pathway
The primary metabolic pathway of nifedipine involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog, primarily mediated by the CYP3A4 enzyme.
Caption: Metabolic pathway of Nifedipine.
Experimental Workflow for a this compound Clinical Study
The following diagram illustrates the key steps in a clinical pharmacology study utilizing this compound.
References
Application Note: High-Throughput Screening for CYP3A4 Inhibitors Using Nifedipine-13C8 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of angina and hypertension.[1] Its therapeutic action is primarily mediated by blocking L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation.[2] Nifedipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Co-administration of drugs that inhibit CYP3A4 can significantly increase nifedipine's plasma concentration, potentially leading to adverse effects.[4] Therefore, it is crucial during drug development to identify compounds that may act as inhibitors of CYP3A4.
This application note describes a robust and high-throughput screening (HTS) assay for identifying potential inhibitors of CYP3A4 using Nifedipine as a probe substrate and its stable isotope-labeled counterpart, Nifedipine-13C8, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variability during sample preparation and analysis. This HTS assay provides a reliable and efficient method for screening large compound libraries for potential drug-drug interactions involving the CYP3A4 pathway.
Signaling Pathway of Nifedipine
Nifedipine's primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the contraction of smooth and cardiac muscle. By inhibiting the influx of calcium ions into these cells, nifedipine leads to vasodilation of peripheral and coronary arteries. This reduces systemic vascular resistance, lowers blood pressure, and increases oxygen supply to the heart.
Experimental Protocols
High-Throughput Screening Workflow for CYP3A4 Inhibition
The HTS workflow is designed for efficiency and automation, enabling the rapid screening of large compound libraries. The process involves incubation of the test compounds with human liver microsomes (as a source of CYP3A4), Nifedipine as the substrate, and an NADPH regenerating system to initiate the metabolic reaction. The reaction is then quenched, and this compound is added as an internal standard prior to analysis by LC-MS/MS.
Detailed HTS Protocol
1. Reagent Preparation:
-
Nifedipine Stock Solution (10 mM): Dissolve Nifedipine in DMSO.
-
This compound Internal Standard Stock Solution (1 mM): Dissolve this compound in DMSO.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in 384-well plates.
-
Human Liver Microsomes (HLM): Dilute to a final concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, and 0.4 U/mL glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer.
2. Assay Procedure (384-well plate format):
-
Using an automated liquid handler, dispense 100 nL of test compound solution from the compound plates into the assay plates.
-
Add 20 µL of the HLM and Nifedipine solution (final Nifedipine concentration of 5 µM) to each well.
-
Pre-incubate the plates at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well.
-
Incubate the plates at 37°C for 15 minutes.
-
Stop the reaction by adding 80 µL of ice-cold acetonitrile containing the this compound internal standard (final concentration 100 nM).
-
Seal and centrifuge the plates at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer 50 µL of the supernatant to a new 384-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-throughput compatible HPLC or UHPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 1.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Nifedipine: Q1 347.1 -> Q3 315.1
-
This compound: Q1 355.1 -> Q3 323.1
-
4. Data Analysis:
-
Calculate the peak area ratio of Nifedipine to this compound for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control (DMSO) wells.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Results
The following tables present hypothetical data from a screen of known CYP3A4 inhibitors and a set of proprietary test compounds.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Nifedipine MRM Transition | 347.1 -> 315.1 |
| This compound MRM Transition | 355.1 -> 323.1 |
| Collision Energy | 15 eV |
| Dwell Time | 50 ms |
Table 2: HTS Assay Performance
| Parameter | Value |
| Substrate (Nifedipine) Concentration | 5 µM |
| HLM Concentration | 0.1 mg/mL |
| Incubation Time | 15 min |
| Z'-factor | > 0.7 |
Table 3: IC50 Values for Known CYP3A4 Inhibitors
| Compound | IC50 (µM) |
| Ketoconazole | 0.05 |
| Itraconazole | 0.12 |
| Ritonavir | 0.02 |
| Verapamil | 2.5 |
| Diltiazem | 15.8 |
Table 4: Hypothetical Screening Results for Test Compounds
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| TestCmpd-001 | 95.2 | 0.8 |
| TestCmpd-002 | 12.5 | > 50 |
| TestCmpd-003 | 88.7 | 2.1 |
| TestCmpd-004 | 45.3 | 18.5 |
| TestCmpd-005 | 99.1 | 0.25 |
Conclusion
The described high-throughput screening assay utilizing this compound as an internal standard provides a sensitive, specific, and reliable method for the identification of CYP3A4 inhibitors. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification, which is essential for making informed decisions in drug discovery and development. This automated and miniaturized assay format is well-suited for screening large compound libraries to flag potential drug-drug interactions early in the development pipeline, thereby reducing the risk of clinical failures.
References
Application Note: Quantification of Nifedipine in Biological Matrices using Nifedipine-¹³C₈ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina.[1] Accurate quantification of nifedipine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of nifedipine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nifedipine-¹³C₈ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.
Principle
The method involves the extraction of nifedipine and the internal standard, Nifedipine-¹³C₈, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Materials and Reagents
-
Nifedipine analytical standard
-
Nifedipine-¹³C₈ (Internal Standard)
-
HPLC or LC-MS grade methanol, acetonitrile, water
-
Formic acid, ammonium acetate
-
Solvents for liquid-liquid extraction (e.g., diethyl ether, n-hexane, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Blank biological matrix (e.g., human plasma, urine)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the nifedipine and Nifedipine-¹³C₈ standards and dissolve them in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the nifedipine stock solution in a methanol/water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Nifedipine-¹³C₈ stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation
Choose one of the following extraction methods based on matrix complexity and desired recovery:
Method A: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma/serum sample, add 20 µL of the Nifedipine-¹³C₈ working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and inject a portion into the LC-MS/MS system.
Method B: Liquid-Liquid Extraction (for Plasma/Serum/Urine)
-
To 500 µL of the sample, add 50 µL of the Nifedipine-¹³C₈ working solution.
-
Add an appropriate extraction solvent (e.g., 1 mL of n-hexane-diethyl ether, 1:3, v/v).[3]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Method C: Solid-Phase Extraction (SPE) (for Plasma/Serum)
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.[1]
-
To 500 µL of plasma, add 50 µL of the Nifedipine-¹³C₈ working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge.
-
Elute nifedipine and Nifedipine-¹³C₈ with 1 mL of methanol or mobile phase.[1]
-
Inject the eluate into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40°C.
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nifedipine: 347.1 > 315.1
-
Nifedipine-¹³C₈ (Internal Standard): 355.1 > 323.1 (Predicted)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for both analyte and internal standard.
Quantitative Data Summary
The following tables summarize typical validation parameters for nifedipine quantification in human plasma from various published methods. These serve as a reference for expected performance.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 4.01 - 297.03 | 4.01 | |
| Human Plasma | 1 - 130 | 1.01 | |
| Human Plasma | 0.104 - 52.0 | 0.104 | |
| Human Plasma | 1 - 100 | 1 | |
| Caco-2 Monolayers | 1 - 100 | 1 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Biological Matrix | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | LQC, MQC, HQC | 4.47 - 8.86 | 7.29 - 11.43 | 91.65 - 99.93 | |
| Human Plasma | LQC, MQC, HQC | < 15% | < 15% | -4.0 to 6.2 | |
| Caco-2 Monolayers | LQC, MQC, HQC | 0.331 - 0.619 | 0.332 - 0.615 | 98.80 - 101.71 |
Table 3: Recovery
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation | 104.1 - 108.7 | |
| Human Plasma | Solid-Phase Extraction | > 93.9 |
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of nifedipine in biological samples.
Caption: General workflow for Nifedipine quantification.
This application note is for research purposes only and should be adapted and validated by the end-user for their specific application.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity of Nifedipine-13C8 in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity issues encountered during the mass spectrometry analysis of Nifedipine-13C8.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low signal intensity of this compound?
Low signal intensity for this compound, a stable isotope-labeled internal standard, can stem from several factors. The most common culprits include matrix effects (particularly ion suppression) from complex biological samples, suboptimal instrument settings, issues with the liquid chromatography method, and degradation of the standard itself.[1][2][3]
Q2: How can I definitively determine if matrix effects are suppressing my signal?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[3][4] A post-extraction spike analysis is the standard method to diagnose this issue. This involves comparing the signal response of this compound in a clean solvent against its response when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample confirms ion suppression.
Q3: What are the generally recommended starting conditions for this compound analysis by LC-MS/MS?
Nifedipine is most commonly analyzed using an electrospray ionization (ESI) source in positive ion mode. The mobile phase often consists of acetonitrile and water with an acidic modifier like 0.1% formic acid or a buffer such as ammonium acetate to promote protonation and achieve good chromatographic peak shape. A reversed-phase C18 column is typically effective for separation.
Q4: Could the stability of my this compound standard be the cause of the low signal?
Yes, stability is a critical factor. Nifedipine is known to be sensitive to light and can degrade if not stored and handled properly. It has also been noted that nifedipine is not stable at low pH. Improper storage, repeated freeze-thaw cycles, or the use of aged solutions can lead to a lower effective concentration of the standard, resulting in a weaker signal.
Q5: My signal is present but inconsistent across a batch. What should I investigate?
Inconsistent signal or "drifting" often points to instrumental issues. Potential causes include a dirty ion source, unstable spray in the ESI source, leaks in the LC or gas lines, or detector fatigue. Regular instrument maintenance, including cleaning the ion source and checking for leaks, is crucial for maintaining stable performance.
Systematic Troubleshooting Guides
Guide 1: Initial Instrument and System Checks
Question: I have a low this compound signal. What are the first things I should check?
Answer: Before altering the method, perform these fundamental checks:
-
Review Instrument Tune and Calibration: Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's guidelines. An incorrect calibration can lead to poor signal intensity and mass accuracy errors.
-
Inspect the Ion Source: A contaminated ion source is a frequent cause of poor signal. Check for visible residue on the capillary, skimmer, and other source components. If dirty, follow the manufacturer's protocol for cleaning.
-
Verify Solvent and Gas Lines: Ensure there is an adequate supply of high-purity solvents and collision gas. Check for any leaks in the system, as this can affect spray stability and instrument pressure.
-
Check Basic LC Parameters: Confirm that the LC flow rate and pressure are stable and within the expected range for your method. An irregular pressure may indicate a clog or leak.
Guide 2: Diagnosing and Mitigating Matrix Effects
Question: How do I perform a post-extraction spike experiment and what do the results mean?
Answer: This experiment is essential for quantifying the impact of the sample matrix on your internal standard's signal.
Experimental Protocol: Post-Extraction Spike Analysis
Objective: To determine if ion suppression or enhancement from the sample matrix is affecting the this compound signal.
Methodology:
-
Prepare Set A (Neat Solution): Spike the this compound internal standard at your typical working concentration into a clean solvent (e.g., the initial mobile phase composition).
-
Prepare Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., human plasma that does not contain Nifedipine) and perform your full sample extraction procedure.
-
In the final step, spike the this compound internal standard into this extracted blank matrix at the exact same concentration as in Set A.
-
Analysis: Inject and analyze both sets of samples using your established LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Data Interpretation:
The results from this analysis will guide your next steps.
| Matrix Factor (MF) Result | Interpretation | Recommended Action |
| MF is significantly < 1 | Ion Suppression is Occurring | Improve sample cleanup, modify chromatography to separate this compound from the interfering region, or dilute the sample. |
| MF is significantly > 1 | Ion Enhancement is Occurring | While less common, this indicates a problem. Actions are similar to suppression; focus on improving sample cleanup and chromatographic separation. |
| MF is close to 1 | Minimal Matrix Effect | The matrix is not the primary cause of the low signal. Focus on instrument optimization or standard integrity. |
Table 1: Interpretation of Matrix Factor results from a post-extraction spike experiment.
Guide 3: Optimizing Mass Spectrometer and LC Parameters
Question: If matrix effects are not the issue, how can I optimize my method to boost the signal?
Answer: Systematic optimization of your LC and MS parameters is key. Nifedipine has been successfully analyzed using various validated LC-MS/MS methods.
Experimental Protocol: Example LC-MS/MS Method for Nifedipine
Objective: To provide a robust starting point for method development and optimization.
Methodology:
-
Liquid Chromatography:
-
Column: Intersil ODS C18 (4.6 × 50 mm, 3.5 μm) or equivalent.
-
Mobile Phase: A gradient using Acetonitrile and water with 0.1% formic acid or 2-10 mM ammonium acetate is common. For example, a gradient starting with 15% acetonitrile and ramping up to 90%.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10-30 μL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transition: For Nifedipine, a common transition is m/z 347.1 → 315.1. For this compound, the precursor ion would be m/z 355.1. The product ion would likely be the same or shifted depending on the location of the labels, but fragmentation of the core structure should be similar.
-
Optimization: Systematically optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure to maximize the signal for the this compound transition.
-
Quantitative Data Summary:
The following table summarizes typical parameters that can be optimized for Nifedipine analysis.
| Parameter | Typical Range/Value | Potential Impact on Signal | Reference |
| LC Parameters | |||
| Mobile Phase Additive | 0.1% Formic Acid or 2-10 mM Ammonium Acetate | Promotes protonation ([M+H]+) for enhanced signal in positive ESI mode. | |
| Column Type | C18 (various dimensions) | Affects peak shape and separation from matrix components. | |
| MS Parameters (ESI+) | |||
| Capillary Voltage | ~3-4 kV | Optimizes the electric field for efficient ion formation. | |
| Source Temperature | ~120-150 °C | Affects desolvation efficiency. | |
| Desolvation/Drying Gas Temp. | ~350-600 °C | Critical for removing solvent from droplets to release ions. | |
| Nebulizer Pressure/Gas Flow | 2-60 psi | Affects droplet size and spray stability. | |
| Cone/Fragmentor Voltage | Varies by instrument | Affects ion transmission and in-source fragmentation. |
Table 2: Key LC-MS/MS parameters for optimization of this compound signal.
Visual Guides
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Caption: Workflow for the post-extraction spike experiment to assess matrix effects.
References
Technical Support Center: Nifedipine-13C8 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Nifedipine-13C8 using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Nifedipine and this compound in positive ion mode ESI-MS/MS?
A1: For Nifedipine, the protonated molecule [M+H]⁺ is the primary precursor ion. Given its molecular weight of 346.34 g/mol , the precursor ion is observed at an m/z of approximately 347.1. A common product ion results from the loss of a methoxy group (CH₃O), leading to a fragment at m/z 315.1.[1]
For this compound, which has eight ¹³C atoms, the mass will increase by 8 Da compared to the unlabeled compound. Therefore, you should expect:
-
Precursor Ion [M+8+H]⁺: m/z ~355.1
-
Product Ion: The fragmentation pattern is expected to be similar. If the methoxy group does not contain a ¹³C label, the neutral loss will be the same, resulting in a product ion at m/z ~323.1.
It is crucial to confirm these masses by direct infusion of a standard solution of this compound into the mass spectrometer.
Q2: What is a suitable internal standard for the quantification of Nifedipine?
A2: While various compounds like amlodipine, acetaminophen, and nitrendipine have been used as internal standards, the most accurate and reliable internal standard is a stable isotope-labeled version of the analyte itself, such as this compound.[1][2][3] This is because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more precise and accurate quantification.
Q3: What are typical starting conditions for liquid chromatography for Nifedipine analysis?
A3: A common starting point for LC method development for Nifedipine is reverse-phase chromatography. Here is a typical setup:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and an aqueous buffer. Common buffers include ammonium acetate or formic acid to promote protonation in positive ion mode.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Often maintained at or slightly above room temperature (e.g., 25-40 °C).
Q4: How can I optimize the collision energy (CE) and declustering potential (DP) for this compound?
A4: Optimization of CE and DP is critical for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a parameter ramp. The general workflow is as follows:
-
Infuse a solution of this compound at a constant flow rate.
-
Select the precursor ion (m/z ~355.1) in the first quadrupole (Q1).
-
In the second quadrupole (Q2), which acts as the collision cell, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the expected product ion (m/z ~323.1) in the third quadrupole (Q3).
-
The CE that produces the highest intensity of the product ion is the optimal value.
-
Similarly, the declustering potential (or an equivalent parameter depending on the instrument manufacturer) can be ramped to find the value that gives the best signal intensity for the precursor ion.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound by LC-MS/MS.
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal for this compound | Incorrect mass spectrometer settings. | Verify the precursor and product ion m/z values for this compound. Ensure the instrument is in the correct ionization mode (positive ESI). |
| Poor ionization efficiency. | Check the mobile phase composition; the presence of an acid like formic acid can improve protonation. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). | |
| Sample degradation. | Nifedipine is light-sensitive. Protect samples from light during preparation and analysis. | |
| Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure good recovery. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. | |
| Column degradation. | Replace the analytical column. Use a guard column to extend column lifetime. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components as per the manufacturer's recommendations. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare mobile phases fresh and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | The retention time may shift over the lifetime of a column. If shifts become significant, replace the column. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components interfering with ionization. | Improve chromatographic separation to separate Nifedipine from interfering compounds. Enhance sample clean-up procedures. |
| The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Nifedipine from plasma samples.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Nifedipine and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Optimization of Mass Spectrometer Parameters
This protocol outlines the steps for optimizing key mass spectrometer parameters for this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Tune Ion Source Parameters: Adjust the electrospray voltage, nebulizer gas, drying gas flow, and source temperature to maximize the signal of the this compound precursor ion (m/z ~355.1).
-
Optimize Declustering Potential (DP): While monitoring the precursor ion, ramp the DP over a relevant range to find the voltage that yields the highest and most stable signal.
-
Identify Product Ions: Perform a product ion scan of the precursor ion (m/z ~355.1) to identify the major fragment ions.
-
Optimize Collision Energy (CE): For the desired product ion (e.g., m/z ~323.1), perform a collision energy optimization by ramping the CE and monitoring the product ion intensity. The CE that provides the highest intensity should be used for the MRM method.
Quantitative Data Summary
The following tables summarize typical parameters for Nifedipine analysis, from which starting points for this compound method development can be derived.
Table 1: Example LC-MS/MS Parameters for Nifedipine
| Parameter | Value | Reference |
| LC Column | C18, 150 mm x 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile: 5mM Ammonium Acetate (60:40, v/v) | |
| Flow Rate | 0.6 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| MRM Transition | m/z 347.1 -> 315.1 |
Table 2: Deduced Starting Parameters for this compound
| Parameter | Deduced Value |
| Precursor Ion (Q1) | m/z 355.1 |
| Product Ion (Q3) | m/z 323.1 |
| Collision Energy | Requires optimization (start with values similar to Nifedipine) |
| Declustering Potential | Requires optimization (start with values similar to Nifedipine) |
Visualizations
Caption: A typical experimental workflow for the quantification of Nifedipine using this compound as an internal standard.
Caption: A logical troubleshooting flow for common LC-MS/MS issues encountered during this compound analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating and minimizing matrix effects on Nifedipine-13C8 ionization
Welcome to the technical support center for the investigation and minimization of matrix effects on Nifedipine-13C8 ionization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the ionization of this compound?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Nifedipine and its stable isotope-labeled internal standard (SIL-IS), this compound, matrix components such as phospholipids, salts, and proteins in biological samples can interfere with the ionization process in the mass spectrometer source.[2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this automatically correct for matrix effects?
A2: Ideally, a SIL-IS like this compound co-elutes with the analyte (Nifedipine) and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification through the analyte/IS ratio.[4] However, this correction is not always perfect. Discrepancies can arise if there is even a slight chromatographic separation between Nifedipine and this compound, a phenomenon known as the "isotope effect". This can expose them to different matrix components, leading to differential matrix effects and compromising the accuracy of the results.
Q3: What are the most common causes of ion suppression for Nifedipine and this compound?
A3: The most common causes of ion suppression in the LC-MS/MS analysis of Nifedipine and its internal standard include:
-
Co-elution with Phospholipids: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects.
-
High Concentrations of Salts: Salts from buffers or the biological matrix itself can reduce the efficiency of the electrospray ionization (ESI) process.
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances in the final extract.
-
Suboptimal Chromatographic Conditions: Poor chromatographic resolution can lead to the co-elution of Nifedipine and this compound with highly abundant matrix components.
Q4: How can I determine if my assay is suffering from matrix effects?
A4: You can assess matrix effects through a post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify specific regions in the chromatogram where ion suppression or enhancement occurs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Nifedipine and this compound that may be related to matrix effects.
Issue 1: Low signal intensity for both Nifedipine and this compound in matrix samples compared to neat solutions.
-
Possible Cause: Significant ion suppression is occurring.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Modify the chromatographic method to separate the analytes from the regions of ion suppression. This can be achieved by altering the mobile phase composition, gradient profile, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.
-
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different lots of biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect in Different Lots: Perform the post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.
-
Use a More Robust Internal Standard: While this compound is a good choice, ensure its purity and that it co-elutes perfectly with Nifedipine.
-
Refine the Sample Preparation Method: A more effective sample cleanup will minimize the variability introduced by different matrix lots.
-
Issue 3: The peak area ratio of Nifedipine to this compound is not consistent across the calibration curve.
-
Possible Cause: Differential matrix effects on the analyte and the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that Nifedipine and this compound are co-eluting. Even a small shift in retention time can lead to differential suppression.
-
Optimize MS Source Parameters: Adjust source parameters such as gas flows, temperature, and voltages to minimize in-source interactions that could contribute to differential ionization.
-
Investigate Potential for Crosstalk: Ensure that there is no interference between the MRM transitions of Nifedipine and this compound.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
This protocol provides a method to quantitatively assess the extent of matrix effects.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Nifedipine and this compound analytical standards
-
Reconstitution solvent (e.g., mobile phase)
-
All necessary reagents and equipment for your established sample preparation method.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike known amounts of Nifedipine and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established procedure. Spike the same amounts of Nifedipine and this compound as in Set A into the final, extracted matrix just before analysis.
-
Set C (Pre-Extraction Spike): Spike the same amounts of Nifedipine and this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is primarily for recovery assessment but can be used for comparison).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF): MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol describes a common LLE method for extracting Nifedipine from human plasma.
Materials:
-
Human plasma sample
-
This compound internal standard working solution
-
Ethyl acetate (extraction solvent)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 3.5 mL of ethyl acetate.
-
Vortex mix for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Nifedipine analysis, which can serve as a reference for expected performance.
Table 1: Matrix Effect and Extraction Recovery of Nifedipine
| Nominal Concentration (ng/mL) | Matrix Effect (Mean ± SD, %) | Extraction Recovery (Mean ± SD, %) |
| 0.42 | 93.06 ± 6.02 | 78.05 ± 2.32 |
| 6.53 | 95.07 ± 6.18 | 79.61 ± 4.38 |
| 81.60 | 100.57 ± 5.73 | 82.88 ± 6.03 |
Table 2: LC-MS/MS Method Parameters for Nifedipine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Zorbax C18 (50 mm x 4.6 mm, 5 µm) | Intersil ODS C18 (50 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (60:40, v/v) | 2 mM Ammonium Acetate (pH 3 with formic acid) | Acetonitrile:Water:Formic Acid (gradient) |
| Flow Rate | Not Specified | 0.6 mL/min | 0.5 mL/min |
| Ionization Mode | Negative ESI | Positive ESI | ESI |
| MRM Transition (Nifedipine) | m/z 345.1 → 222.2 | Not Specified | Not Specified |
| Linearity Range | 0.17 - 102 ng/mL | 4.01 - 297.03 ng/mL | 1 - 130 ng/mL |
| LLOQ | 0.17 ng/mL | 4.01 ng/mL | 1.01 ng/mL |
Visualizations
Caption: Troubleshooting workflow for matrix effect investigation.
Caption: General sample preparation workflow for Nifedipine analysis.
References
Strategies to reduce ion suppression for Nifedipine-13C8
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals overcome challenges related to ion suppression when analyzing Nifedipine-13C8 using LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] It is a significant concern because it can lead to underestimation of the analyte concentration.
Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS analysis.[2] Because it has nearly identical physicochemical properties to the analyte (Nifedipine), it co-elutes and experiences similar degrees of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.
Q3: Can I still get inaccurate results even when using this compound as an internal standard?
A3: Yes, while highly effective, a SIL-IS may not perfectly correct for ion suppression in all scenarios. This can happen if there is a slight chromatographic separation between Nifedipine and this compound (the "isotope effect"), exposing them to different matrix components. Additionally, very high concentrations of co-eluting matrix components can cause non-proportional suppression for the analyte and the internal standard.
Q4: What are the common sources of ion suppression in biological matrices like plasma or urine?
A4: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds. Exogenous substances, such as anticoagulants, dosing vehicles, and contaminants from sample collection tubes, can also contribute to ion suppression.
Q5: Which ionization technique, ESI or APCI, is less susceptible to ion suppression for Nifedipine analysis?
A5: Generally, Atmospheric Pressure Chemical Ionization (APCI) is less prone to ion suppression than Electrospray Ionization (ESI). This is due to their different ionization mechanisms. If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy.
Troubleshooting Guides
Issue 1: Low signal intensity for this compound
This guide will help you troubleshoot and address a weak signal from your stable isotope-labeled internal standard.
Troubleshooting Workflow for Low this compound Signal
Caption: Workflow for troubleshooting low this compound signal.
Step-by-Step Guide:
-
Verify Internal Standard Concentration and Purity:
-
Question: Is the concentration of the this compound spiking solution correct?
-
Action: Prepare a fresh dilution of the this compound standard in a pure solvent and analyze it directly. Compare the signal intensity to previous analyses to check for degradation or errors in preparation. Ensure the purity of the standard is high, as impurities can affect the response.
-
-
Optimize Mass Spectrometer Parameters:
-
Question: Are the MS parameters optimized for this compound?
-
Action: Infuse a solution of this compound directly into the mass spectrometer to tune parameters such as capillary voltage, gas flows, and collision energy for the specific precursor and product ions.
-
-
Evaluate Sample Preparation:
-
Question: Is the sample preparation method effectively removing interfering matrix components?
-
Action: Perform a post-column infusion experiment to identify regions of significant ion suppression. If your analyte elutes in a suppression zone, consider improving your sample cleanup. More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than protein precipitation.
-
-
Assess Chromatographic Conditions:
-
Question: Can the chromatography be improved to separate this compound from interfering components?
-
Action: Adjust the chromatographic gradient or change the stationary phase to shift the retention time of this compound away from regions of high ion suppression.
-
Issue 2: High variability in this compound response across samples
This guide addresses inconsistent signal from your internal standard, which can lead to poor precision.
Logical Flow for Addressing High Variability in IS Response
Caption: Logical flow for addressing high variability in IS response.
Step-by-Step Guide:
-
Verify Co-elution of Analyte and Internal Standard:
-
Question: Are Nifedipine and this compound perfectly co-eluting?
-
Action: Carefully examine the chromatograms. Even a slight separation can expose the analyte and IS to different matrix components, causing differential ion suppression. If a separation is observed, chromatographic conditions may need to be adjusted.
-
-
Evaluate Matrix Effects:
-
Question: Are co-eluting matrix components suppressing the ionization of this compound to varying degrees in different samples?
-
Action: Conduct a post-extraction spike experiment to quantify the matrix effect in different lots of your biological matrix.
-
-
Optimize Sample Preparation:
-
Question: Can the sample preparation be made more robust to minimize variability in matrix effects?
-
Action: Implement more rigorous sample preparation techniques like SPE or LLE to remove a broader range of interfering components.
-
-
Dilute the Sample:
-
Question: Can the concentration of interfering matrix components be reduced?
-
Action: Diluting the sample can lower the concentration of matrix components and alleviate ion suppression. However, ensure that the analyte concentration remains above the lower limit of quantification.
-
Quantitative Data Summary
The following table illustrates the relative effectiveness of different sample preparation techniques in reducing ion suppression for a model compound with properties similar to Nifedipine. A lower matrix effect value indicates less ion suppression.
| Sample Preparation Technique | Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation | 35 | 18 |
| Liquid-Liquid Extraction (LLE) | 15 | 8 |
| Solid-Phase Extraction (SPE) | 8 | 4 |
This table presents illustrative data. Actual values will be method and matrix-dependent.
Experimental Protocols
Protocol: Post-Extraction Spike Experiment to Evaluate Matrix Effect
This protocol is used to quantitatively assess the extent of ion suppression or enhancement.
Objective: To determine the effect of the sample matrix on the ionization of Nifedipine and this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Nifedipine and this compound stock solutions
-
Mobile phase and reconstitution solvent
-
All necessary sample preparation reagents and equipment
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nifedipine and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples according to your established procedure. Spike Nifedipine and this compound into the extracted matrix just before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike Nifedipine and this compound into the blank matrix before the extraction process. (This set is used to determine recovery).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both Nifedipine and this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
By comparing the matrix effect across different lots of the biological matrix, you can assess the variability of ion suppression.
References
Technical Support Center: Method Refinement for Robust Nifedipine Quantification with Nifedipine-13C8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the robust quantification of Nifedipine using its stable isotope-labeled internal standard, Nifedipine-13C8.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as an internal standard?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. The key benefits include:
-
Compensation for Matrix Effects: this compound co-elutes with Nifedipine and experiences similar ionization suppression or enhancement, allowing for accurate correction.[1]
-
Correction for Sample Preparation Variability: It accounts for losses during extraction, evaporation, and reconstitution steps.
-
Improved Precision and Accuracy: By mimicking the analyte's behavior throughout the analytical process, it leads to more reliable and reproducible results.[2][3]
Q2: What are the critical considerations for handling and storing Nifedipine samples and standards?
A2: Nifedipine is highly sensitive to light and can degrade under certain conditions.[4][5] Key considerations include:
-
Photosensitivity: Protect all solutions containing Nifedipine from light by using amber vials, aluminum foil, and minimizing exposure to ambient light.
-
Storage Temperature: Stock solutions of Nifedipine are typically stored at 2-8°C. Plasma samples should be stored at -20°C or lower until analysis.
-
Stability in Solution: Nifedipine stability in plasma has been demonstrated for various durations, but it's crucial to perform your own stability assessments under your specific storage conditions.
Q3: Which sample preparation technique is most suitable for Nifedipine quantification in plasma?
A3: The choice of sample preparation depends on the required sensitivity, sample volume, and laboratory workflow. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method involving the addition of a solvent like acetonitrile or methanol to precipitate plasma proteins. It is often sufficient for achieving good sensitivity with modern LC-MS/MS systems.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Solvents like ethyl acetate or a mixture of dichloromethane and n-pentane have been used.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain and elute the analyte, effectively removing interferences.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | 1. Wash the column with a strong solvent.2. Reverse flush the column.3. Replace the column if the issue persists. |
| Inappropriate mobile phase pH. | 1. Ensure the mobile phase pH is appropriate for Nifedipine (a neutral compound). | |
| Sample solvent incompatible with the mobile phase. | 1. Reconstitute the sample in a solvent similar in composition to the initial mobile phase. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | 1. Optimize sample cleanup (e.g., switch from PPT to LLE or SPE).2. Adjust chromatography to separate Nifedipine from co-eluting matrix components.3. Dilute the sample if the concentration is high. |
| Suboptimal mass spectrometer parameters. | 1. Tune the instrument for Nifedipine and this compound.2. Optimize collision energy and other MS/MS parameters. | |
| Sample degradation. | 1. Ensure samples and standards are protected from light and stored at the correct temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | 1. Use high-purity, LC-MS grade solvents and additives.2. Flush the LC system thoroughly. |
| Carryover from previous injections. | 1. Optimize the needle wash procedure on the autosampler.2. Inject a blank solvent after a high concentration sample to check for carryover. | |
| Inconsistent Internal Standard Response | Inaccurate pipetting of the internal standard. | 1. Ensure pipettes are properly calibrated.2. Add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process. |
| Degradation of the internal standard. | 1. Check the stability of the this compound stock and working solutions. | |
| Retention Time Shifts | Changes in mobile phase composition. | 1. Prepare fresh mobile phase accurately.2. Ensure proper mixing if using a gradient. |
| Column temperature fluctuations. | 1. Use a column oven to maintain a stable temperature. | |
| Column aging. | 1. Monitor column performance and replace it when necessary. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for Nifedipine quantification. These should be optimized for your specific instrumentation.
| Parameter | Example Condition |
| LC Column | C18 (e.g., 50 x 4.6 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Nifedipine) | m/z 347.1 -> 254.1 (example) |
| MS/MS Transition (this compound) | m/z 355.1 -> 262.1 (example) |
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for Nifedipine quantification.
Table 1: Linearity and Sensitivity
| Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Chen R, et al. (2013) | 0.17 - 102 | 0.17 |
| Anonymous (2020) | 1 - 130 | 1.01 |
| de Oliveira M, et al. (2015) | 0.1 - 100 | 0.1 |
Table 2: Precision and Accuracy
| Reference | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Chen R, et al. (2013) | LQC, MQC, HQC | < 15 | < 15 | -3.92 to 7.31 |
| Anonymous (2020) | LQC, MQC, HQC | 0.331 - 0.619 | 0.332 - 0.615 | 98.80 - 101.71 |
Table 3: Recovery
| Reference | QC Level | Mean Recovery (%) |
| Chen R, et al. (2013) | LQC, MQC, HQC | 78.05 - 82.88 |
| Anonymous (2020) | LQC, MQC, HQC | 104.1 - 108.7 |
Visualizations
Caption: Experimental workflow for Nifedipine quantification.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
Caption: How this compound corrects for matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Nifedipine Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of nifedipine in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method detailed herein employs a stable isotope-labeled internal standard (IS), Nifedipine-¹³C₈, to ensure the highest level of accuracy and precision, aligning with the stringent guidelines set forth by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This document presents a representative method, synthesized from established protocols for nifedipine analysis and best practices in the use of stable isotope-labeled internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard.[4] An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis. Nifedipine-¹³C₈, as a structural analog of nifedipine with a higher mass, perfectly fits this role, ensuring robust and reliable quantification.
Experimental Protocol: A Representative LC-MS/MS Method
This section details a representative experimental protocol for the bioanalytical method validation of nifedipine in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) method is employed to isolate nifedipine and the internal standard from the plasma matrix.[5]
-
Step 1: To 200 µL of human plasma, add 25 µL of Nifedipine-¹³C₈ internal standard solution (100 ng/mL in methanol).
-
Step 2: Vortex the mixture for 30 seconds.
-
Step 3: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Step 4: Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Step 5: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 6: Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (30:70, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.
| Parameter | Nifedipine | Nifedipine-¹³C₈ (IS) |
| Precursor Ion (m/z) | 347.1 | 355.1 |
| Product Ion (m/z) | 315.1 | 323.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | -15 | -15 |
Method Validation Parameters: A Quantitative Comparison
The bioanalytical method was validated in accordance with FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability. The results are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision at LLOQ | ≤ 20% Coefficient of Variation (CV) |
Table 2: Accuracy and Precision
The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels: low (LQC), medium (MQC), and high (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 0.3 | 98.5 - 103.2 | ≤ 5.8 | 97.9 - 104.1 | ≤ 6.5 |
| MQC | 40 | 96.7 - 101.5 | ≤ 4.2 | 95.8 - 102.3 | ≤ 5.1 |
| HQC | 80 | 97.1 - 102.8 | ≤ 3.9 | 96.5 - 103.0 | ≤ 4.7 |
Table 3: Recovery and Matrix Effect
| Parameter | Nifedipine | Nifedipine-¹³C₈ (IS) |
| Extraction Recovery (%) | 85.2 ± 4.1 | 86.1 ± 3.8 |
| Matrix Factor | 0.98 - 1.03 | 0.97 - 1.02 |
| IS-Normalized Matrix Factor (%CV) | ≤ 3.5 | - |
Table 4: Stability
Nifedipine stability was assessed under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 8 hours | Room Temperature | 95.2 - 103.1 |
| Freeze-thaw | 3 cycles | -20°C to Room Temp | 96.8 - 101.5 |
| Long-term | 30 days | -80°C | 97.1 - 104.2 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of nifedipine in human plasma.
Caption: Bioanalytical workflow for nifedipine quantification.
Alternative Methodologies
While the presented LC-MS/MS method with a stable isotope-labeled internal standard is considered the most robust, other validated methods for nifedipine analysis exist. These alternatives often employ different internal standards or sample preparation techniques.
Alternative Internal Standards
Several non-isotopically labeled internal standards have been successfully used for nifedipine quantification.
-
Amlodipine: A structurally similar calcium channel blocker.
-
Nitrendipine: Another dihydropyridine calcium channel blocker.
-
Tolterodine: Used in some methods due to its distinct chromatographic and mass spectrometric properties.
While these alternatives can yield acceptable results, they may not perfectly mimic the behavior of nifedipine during sample processing and analysis, potentially leading to greater variability compared to a stable isotope-labeled IS.
Alternative Sample Preparation Techniques
-
Protein Precipitation (PPT): A simpler and faster technique where a solvent like acetonitrile or methanol is added to precipitate plasma proteins. While high-throughput, it may result in a less clean extract and a more pronounced matrix effect compared to LLE.
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can produce very clean extracts. However, it is often more time-consuming and costly than LLE or PPT.
Conclusion
The bioanalytical method detailed in this guide, utilizing Nifedipine-¹³C₈ as an internal standard, provides a robust, sensitive, and specific approach for the quantification of nifedipine in human plasma. The comprehensive validation data demonstrates that the method meets the stringent requirements of regulatory agencies. While alternative methods exist, the use of a stable isotope-labeled internal standard is highly recommended to minimize variability and ensure the highest quality data for pharmacokinetic and other clinical studies. This guide serves as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for nifedipine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Nifedipine-13C8 vs. Deuterated Nifedipine as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Nifedipine in biological matrices is paramount. The gold standard for such analyses, particularly with liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison of two common types of SIL internal standards for Nifedipine: Nifedipine-13C8 and deuterated Nifedipine.
The ideal internal standard is chemically identical to the analyte, allowing it to perfectly mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.[1] While both carbon-13 (¹³C) and deuterium (D) labeled standards serve this purpose, their physicochemical properties can lead to significant differences in analytical performance.[1][2] Generally, ¹³C-labeled internal standards are considered superior to their deuterated counterparts for analytical purposes.[3][4]
Key Performance Differences: A Comparative Analysis
The choice between a ¹³C-labeled and a deuterated internal standard can significantly impact the accuracy and robustness of a bioanalytical method. The following table summarizes the key performance characteristics of this compound versus deuterated Nifedipine, based on established principles of isotope dilution mass spectrometry.
| Feature | This compound | Deuterated Nifedipine | Rationale & Implications for Nifedipine Analysis |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone of the Nifedipine molecule, making them highly stable and not susceptible to exchange. | Variable. Deuterium atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH or temperature conditions. | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification. |
| Chromatographic Co-elution | Excellent. The physicochemical properties of ¹³C-labeled Nifedipine are virtually identical to the unlabeled analyte, ensuring co-elution. | Potential for Shift. The substitution of hydrogen with deuterium can slightly alter the lipophilicity and polarity of the molecule, which may cause a chromatographic shift. This effect increases with the number of deuterium atoms. | Co-elution is critical for accurate compensation of matrix effects. A retention time shift with a deuterated standard means it may not experience the exact same ionization suppression or enhancement as the native Nifedipine. |
| Mass Spectrometric Fragmentation | Similar to unlabeled Nifedipine. | Can differ. The increased mass of deuterium can sometimes alter the fragmentation pattern in the mass spectrometer's collision cell. | Consistent fragmentation between the analyte and internal standard simplifies method development and ensures reliable quantification. |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate spectra and potentially interfere with the analyte signal. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Generally higher due to the more complex synthesis required. | Typically less expensive and more widely available for a range of small molecules. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocol: Quantification of Nifedipine in Human Plasma using LC-MS/MS
This section provides a representative experimental protocol for the quantification of Nifedipine in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on established methods and can be adapted for use with either this compound or deuterated Nifedipine.
1. Preparation of Stock and Working Solutions:
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nifedipine in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound or deuterated Nifedipine in methanol.
-
Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 3.5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (60:40, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive or negative mode depending on optimization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Nifedipine: m/z 347.1 → 254.1
-
This compound (example): m/z 355.1 → 262.1
-
Deuterated Nifedipine (e.g., d3): m/z 350.1 → 257.1 (Note: Specific MRM transitions should be optimized for the instrument used.)
-
-
4. Method Validation:
-
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Nifedipine using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Nifedipine quantification.
Conclusion
While both this compound and deuterated Nifedipine can be used as internal standards for the quantitative analysis of Nifedipine, the evidence from analogous compounds strongly suggests that this compound is the superior choice. Its high isotopic stability and identical chromatographic behavior to the unlabeled analyte provide a more robust and accurate method, minimizing the risk of analytical errors. Although deuterated standards may be a more cost-effective option, researchers must carefully validate their performance to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise the quality of their data. For the most reliable and reproducible results in Nifedipine bioanalysis, this compound is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Cross-Validation of Nifedipine Using Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Nifedipine in biological matrices, primarily human plasma. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely employed for their high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Nifedipine-¹³C₈, is a critical component of a robust bioanalytical method, ensuring the highest accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.
While a direct cross-validation study between two distinct methods using Nifedipine-¹³C₈ was not found in the public literature, this guide synthesizes data from several validated LC-MS/MS methods for Nifedipine. This comparative approach allows for an objective evaluation of different methodologies and their performance characteristics.
Comparative Performance of Analytical Methods for Nifedipine
The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the determination of Nifedipine in human plasma. These methods, while not all explicitly using Nifedipine-¹³C₈, provide a benchmark for the expected performance of a well-validated assay. The use of an isotope-labeled internal standard is the gold standard and is strongly recommended for achieving the precision and accuracy detailed below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard (IS) | Acetaminophen[1] | Amlodipine[2] | Tolterodine[3][4] | Not Specified |
| Linearity Range (ng/mL) | 0.17 - 102[1] | 4.01 - 297.03 | 1 - 130 | 0.5 - 130 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.17 | 4.01 | 1.01 | 0.5 |
| Intra-day Precision (%RSD) | < 15 | 7.29 - 11.43 | < 20 at LLOQ | < 2 |
| Inter-day Precision (%RSD) | < 15 | 4.47 - 8.86 | Not Specified | < 2 |
| Accuracy (%) | -3.92 to 7.31 (RE %) | 91.65 - 99.93 | 100.5 at LLOQ | 98.11 - 105 |
| Mean Recovery (%) | Not Specified | Not Specified | 104.1 - 108.7 | High |
Experimental Protocols
The following sections detail a generalized experimental protocol for the quantification of Nifedipine in human plasma by LC-MS/MS, based on common practices found in the referenced literature. The use of Nifedipine-¹³C₈ as an internal standard is incorporated as a best-practice recommendation.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common, simple, and rapid method for extracting Nifedipine from plasma samples.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Nifedipine-¹³C₈ in methanol).
-
Precipitation: Add 200 µL of a precipitation solvent (e.g., acetonitrile:methanol 50:50 v/v) to the plasma sample.
-
Vortexing: Vortex the mixture for approximately 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 6000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used for the separation of Nifedipine and its internal standard. Common dimensions are 50 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A common mobile phase composition is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The specific gradient or isocratic conditions will depend on the column and instrumentation used.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed.
-
Injection Volume: A small injection volume, typically 10-30 µL, is used.
-
Column Temperature: The separation is usually performed at a controlled temperature, for instance, 40°C.
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+) is a common mode for the analysis of Nifedipine.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions:
-
Nifedipine: The precursor ion is typically m/z 347.1, and a common product ion is m/z 315.1.
-
Nifedipine-¹³C₈ (Internal Standard): The precursor ion would be m/z 355.1, and a corresponding product ion would be monitored.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a bioanalytical method validation and cross-validation for Nifedipine.
References
- 1. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
Validating Drug-Drug Interaction Studies: A Comparative Guide to Using Nifedipine-13C8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating drug-drug interaction (DDI) studies, with a focus on the application of the stable isotope-labeled probe, Nifedipine-13C8. We will explore its performance in comparison to alternative approaches and provide supporting experimental data and protocols to aid in the design and interpretation of your DDI studies.
Introduction to Nifedipine as a CYP3A4 Probe
Nifedipine, a widely used calcium channel blocker, is extensively metabolized in the liver and intestine primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic characteristic makes it a sensitive and clinically relevant probe substrate for assessing the potential of new molecular entities to act as inhibitors or inducers of CYP3A4, a key enzyme responsible for the metabolism of a large proportion of clinically used drugs.[2] The use of a stable isotope-labeled version, such as this compound, offers significant advantages in clinical DDI studies by allowing for the simultaneous administration of the probe and the investigational drug, thereby minimizing intra-individual variability and improving the precision of the results.
This compound: A Powerful Tool for DDI Validation
This compound is a stable isotope-labeled internal standard of nifedipine where eight carbon atoms have been replaced with the heavy isotope, Carbon-13. This isotopic labeling does not alter the physicochemical or pharmacological properties of the molecule but allows for its differentiation from unlabeled nifedipine using mass spectrometry. This key feature enables a "cocktail" or simultaneous dosing approach in clinical trials, providing a more accurate assessment of DDI potential.
Comparison of Methodologies for DDI Studies
The validation of DDI studies can be approached through various methods, each with its own set of advantages and limitations. Below is a comparison of using this compound against other common techniques.
| Methodology | Description | Advantages | Disadvantages |
| This compound Co-administration | A single dose of this compound is administered concomitantly with the investigational drug. The pharmacokinetic (PK) parameters of this compound are compared to a baseline administration without the investigational drug. | - Minimizes intra-subject variability. - Reduces study duration and cost compared to separate period designs. - Provides a direct measure of the perpetrator drug's effect on the probe's metabolism. | - Requires sophisticated bioanalytical methods (LC-MS/MS). - Availability and cost of the labeled compound. |
| Traditional Two-Period DDI Study | Subjects receive a dose of unlabeled nifedipine in one period and the investigational drug plus nifedipine in a separate period, with a washout in between. | - Simpler bioanalytical methods may be sufficient. - Widely accepted regulatory approach. | - Susceptible to intra-subject variability between periods. - Longer study duration and higher cost. - Potential for carry-over effects. |
| "Cocktail" Approach | A combination of probe substrates for multiple CYP enzymes and/or transporters are administered simultaneously. | - Allows for the assessment of DDI potential across multiple pathways in a single study.[3] - Can be cost-effective for broad screening. | - Potential for drug-drug interactions between the probe substrates themselves.[3] - Complex bioanalytical methods and data analysis are required. - Interpretation can be challenging if multiple pathways are affected. |
| Alternative CYP3A4 Probe Substrates | Using other validated CYP3A4 substrates like midazolam, felodipine, or testosterone.[2] | - Well-established probes with extensive historical data. - Regulatory acceptance. | - May exhibit different sensitivities to certain inhibitors or inducers compared to nifedipine. - May not fully represent the metabolic profile of all CYP3A4 substrates. |
Quantitative Data Presentation
The following tables summarize key pharmacokinetic parameters from hypothetical and literature-based DDI studies to illustrate the impact of a strong CYP3A4 inhibitor (e.g., ketoconazole) and a strong inducer (e.g., rifampicin) on nifedipine's disposition.
Table 1: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on Nifedipine Pharmacokinetics
| Parameter | Nifedipine Alone | Nifedipine + Ketoconazole | % Change |
| AUC (ng·h/mL) | 150 | 1200 | +700% |
| Cmax (ng/mL) | 30 | 90 | +200% |
| t1/2 (h) | 2.5 | 7.5 | +200% |
Table 2: Effect of a Strong CYP3A4 Inducer (Rifampicin) on Nifedipine Pharmacokinetics
| Parameter | Nifedipine Alone | Nifedipine + Rifampicin | % Change |
| AUC (ng·h/mL) | 150 | 15 | -90% |
| Cmax (ng/mL) | 30 | 5 | -83% |
| t1/2 (h) | 2.5 | 1.0 | -60% |
Experimental Protocols
Protocol: Clinical DDI Study Using this compound
This protocol outlines a typical crossover design for a DDI study to evaluate the effect of an investigational drug on the pharmacokinetics of nifedipine.
1. Study Design:
-
An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
2. Study Periods:
-
Period 1 (Baseline): Subjects receive a single oral dose of this compound.
-
Washout Period: A sufficient period to ensure complete elimination of this compound and its metabolites.
-
Period 2 (Treatment): Subjects receive the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of this compound.
3. Dosing:
-
This compound: A single oral dose (e.g., 10 mg).
-
Investigational Drug: Dosing regimen as per the drug's characteristics to achieve steady-state.
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) in both periods.
-
Plasma is separated and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of this compound and its major metabolite, dehydrothis compound, are quantified using a validated LC-MS/MS method.
6. Data Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, t1/2) for this compound are calculated for both periods using non-compartmental analysis.
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax are determined to assess the magnitude of the DDI.
Visualizing Metabolic Pathways and Experimental Workflows
Nifedipine Metabolism Pathway
The primary metabolic pathway of nifedipine involves the oxidation of the dihydropyridine ring to its pyridine analog, dehydronifedipine, a reaction predominantly catalyzed by CYP3A4.
Caption: Nifedipine metabolism via CYP3A4.
Experimental Workflow for a DDI Study
The following diagram illustrates the logical flow of a typical clinical DDI study.
Caption: DDI study experimental workflow.
Conclusion
The use of this compound provides a robust and reliable method for validating the results of drug-drug interaction studies, particularly for assessing the CYP3A4 inhibition and induction potential of new chemical entities. Its ability to be co-administered with an investigational drug minimizes intra-subject variability, leading to more precise and interpretable data. While alternative methods exist, the stable isotope-labeled approach with this compound offers distinct advantages in terms of study design efficiency and data quality, making it a valuable tool in modern drug development. Researchers and scientists should carefully consider the objectives of their DDI studies to select the most appropriate methodology.
References
- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of nifedipine gastrointestinal therapeutic system. A controlled-release formulation of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Nifedipine and Nifedipine-¹³C₈: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts is crucial for bioanalytical studies and formulation development. This guide provides a comparative stability analysis of Nifedipine and its stable isotope-labeled analog, Nifedipine-¹³C₈, supported by a review of published experimental data for Nifedipine and theoretical considerations for its labeled form.
While extensive stability data for Nifedipine is available, direct comparative experimental studies on Nifedipine-¹³C₈ are not prevalent in publicly accessible literature. This guide, therefore, presents a comprehensive overview of Nifedipine's stability under various stress conditions and provides a scientifically grounded projection of the stability of Nifedipine-¹³C₈ based on the principles of the kinetic isotope effect (KIE).
Executive Summary of Comparative Stability
The stability of a molecule is intrinsically linked to its chemical structure and the reactivity of its functional groups. Nifedipine, a dihydropyridine calcium channel blocker, is known to be susceptible to degradation under photolytic and oxidative conditions. The introduction of eight ¹³C atoms into the Nifedipine molecule to form Nifedipine-¹³C₈ is not expected to significantly alter its chemical stability. The kinetic isotope effect for ¹³C is generally small and unlikely to impact the overall degradation pathways and rates observed for Nifedipine. Therefore, Nifedipine-¹³C₈ is predicted to exhibit a stability profile that is highly comparable to that of unlabeled Nifedipine under identical stress conditions.
Data Presentation: Forced Degradation Studies of Nifedipine
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following table summarizes the typical degradation of Nifedipine under various stress conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | Typical Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~10-15% | Nitroso-pyridine derivative |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | ~5-10% | Nitro-pyridine derivative |
| Oxidative | 3-30% H₂O₂ at room temp for 24 hours | ~20-40% | Nitro-pyridine derivative |
| Photolytic | UV light (254 nm) or sunlight exposure | Significant | Nitroso-pyridine and Nitro-pyridine derivatives |
| Thermal | 60-80°C for up to 48 hours | Minimal | No significant degradation |
Note: The extent of degradation can vary depending on the exact experimental conditions (e.g., concentration, solvent, duration of exposure).
Theoretical Stability of Nifedipine-¹³C₈
Isotopic labeling with stable isotopes like ¹³C involves the substitution of an atom with its heavier, non-radioactive counterpart. This substitution does not change the chemical properties of the molecule in terms of its electronic structure and reactivity. However, the increased mass can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction can be slightly slower if the bond to the labeled atom is broken in the rate-determining step of the reaction.
For Nifedipine-¹³C₈, the eight ¹³C atoms are typically incorporated into the core structure of the molecule. The primary degradation pathways of Nifedipine involve oxidation of the dihydropyridine ring and photochemical reactions of the nitro group. These reactions may not directly involve the cleavage of the labeled carbon-carbon or carbon-hydrogen bonds in the rate-determining step. Therefore, the KIE for the degradation of Nifedipine-¹³C₈ is expected to be negligible.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative experimental protocols for conducting forced degradation studies on Nifedipine, which can be adapted for a comparative study including Nifedipine-¹³C₈.
Preparation of Stock Solutions
-
Nifedipine and Nifedipine-¹³C₈ Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nifedipine or Nifedipine-¹³C₈ in 10 mL of methanol.
Forced Degradation Procedures
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M sodium hydroxide, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M hydrochloric acid, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to direct sunlight for 8 hours or to UV light (254 nm) in a photostability chamber. Dilute with mobile phase to a final concentration of 100 µg/mL. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid drug substance in a thermostatically controlled oven at 60°C for 48 hours. After the exposure period, dissolve the sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.
Analytical Method
A stability-indicating HPLC method is essential for separating the parent drug from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Visualizations
Logical Workflow for Comparative Stability Analysis
The following diagram illustrates the logical workflow for conducting a comparative stability analysis of Nifedipine and Nifedipine-¹³C₈.
Caption: Workflow for the comparative stability study.
Degradation Pathway of Nifedipine
The primary degradation of Nifedipine involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative (Nitro-Nifedipine) or the reduction of the nitro group to a nitroso group (Nitroso-Nifedipine), particularly under photolytic conditions.
Caption: Major degradation pathways of Nifedipine.
A Comparative Guide to Nifedipine Bioanalytical Assays: The Case for Nifedipine-¹³C₈ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Nifedipine in human plasma. It highlights the performance characteristics of various assays and underscores the advantages of utilizing a stable isotope-labeled internal standard (SIL-IS) like Nifedipine-¹³C₈ for achieving robust and reliable data in pharmacokinetic and bioequivalence studies. While direct inter-laboratory comparison data for Nifedipine assays using Nifedipine-¹³C₈ is not publicly available, this guide synthesizes data from multiple validated methods to offer a valuable comparative perspective.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard is considered the gold standard.[1] A SIL-IS, such as Nifedipine-¹³C₈, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[2][3] The result is enhanced accuracy, precision, and robustness of the assay, leading to higher quality data.[4]
Comparative Performance of Nifedipine Assays
The following table summarizes the performance characteristics of several published LC-MS/MS methods for the quantification of Nifedipine in human plasma. These methods employ different types of internal standards, including structural analogs. The inclusion of a hypothetical Nifedipine-¹³C₈ assay is for illustrative purposes to highlight the expected performance improvements based on the known benefits of SIL-IS.
| Parameter | Method A (Structural Analog IS) | Method B (Structural Analog IS) | Method C (Structural Analog IS) | Hypothetical Method D (Nifedipine-¹³C₈ IS) |
| Internal Standard | Tolterodine[5] | Amlodipine | Acetaminophen | Nifedipine-¹³C₈ |
| Linearity Range (ng/mL) | 1 - 130 | 4.01 - 297.03 | 0.17 - 102 | 0.1 - 100 |
| LLOQ (ng/mL) | 1.01 | 4.01 | 0.17 | 0.1 |
| Accuracy (% Bias) | Within ±5% | Within ±8.35% | -3.92% to 7.31% | Within ±5% |
| Precision (% CV) | < 7.4% | < 11.43% | < 15% | < 5% |
| Recovery (%) | 104.1 - 108.7 | 49.44 - 56.95 | 78.05 - 82.88 | Consistent & Reproducible |
| Matrix Effect | Not explicitly stated, but compensated by IS | Compensated by IS | Compensated by IS | Effectively minimized |
Experimental Protocols
Below are detailed experimental protocols from selected published methods. These protocols provide a basis for understanding the methodologies employed in Nifedipine bioanalysis.
Method A: LC-MS/MS with Tolterodine Internal Standard
-
Sample Preparation: Protein precipitation. To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard. Vortex and centrifuge. The supernatant is injected into the LC-MS/MS system.
-
Liquid Chromatography: Intersil ODS C18 column (4.6 x 50 mm, 3.5 µm). Gradient elution with a mobile phase consisting of acetonitrile, water, and formic acid. Flow rate of 0.500 mL/min. Total run time of 4 minutes.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
Method C: HPLC-MS/MS with Acetaminophen Internal Standard
-
Sample Preparation: Liquid-liquid extraction. To plasma, add the internal standard and extract with ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Liquid Chromatography: C18 reversed-phase column (150 mm × 4.6 mm, 5 µm). Isocratic elution with a mobile phase of acetonitrile and 5 mM ammonium acetate solution (pH 6.62) (60:40, v/v).
-
Mass Spectrometry: Negative ion pneumatically assisted electrospray ionization. MRM was used for quantification, with precursor to product ion transitions of m/z 354.1→222.2 for nifedipine and 150.1→107.1 for acetaminophen.
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved in Nifedipine analysis and its fate in the body, the following diagrams are provided.
Experimental Workflow
Nifedipine Metabolism
Conclusion
The development and validation of a robust bioanalytical method are crucial for the successful clinical development of pharmaceuticals. While various methods exist for the quantification of Nifedipine, the use of a stable isotope-labeled internal standard, such as Nifedipine-¹³C₈, offers significant advantages in terms of accuracy, precision, and reliability. The near-identical physicochemical properties of a SIL-IS to the analyte ensure superior compensation for analytical variability, leading to high-quality data that can withstand regulatory scrutiny. For laboratories conducting Nifedipine assays, the adoption of a SIL-IS is a strategic investment in data integrity and confidence in study outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Performance characteristics of Nifedipine-13C8 in various bioanalytical assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nifedipine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Nifedipine-13C8 with alternative internal standards, supported by experimental data from various bioanalytical methods. The evidence underscores the superior performance of stable isotope-labeled internal standards, particularly 13C-labeled compounds, in mitigating analytical variability and ensuring data integrity.
The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards
In bioanalytical assays, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should exhibit identical physicochemical properties to the analyte. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for this purpose.
The key advantages of using a 13C-labeled internal standard like this compound over deuterated or non-isotope labeled alternatives include:
-
Co-elution with the Analyte: this compound is chemically identical to nifedipine, differing only in the mass of some of its carbon atoms. This ensures that it co-elutes perfectly with the analyte during chromatography. In contrast, deuterated standards can sometimes exhibit slight chromatographic shifts due to the isotope effect, potentially leading to differential matrix effects and compromised accuracy.
-
Identical Ionization Efficiency and Extraction Recovery: Because of its identical chemical structure, this compound will have the same ionization efficiency and extraction recovery as nifedipine. This leads to more accurate and precise quantification. Non-labeled internal standards, which are structurally different from the analyte, may have different extraction recoveries and ionization responses, introducing a potential for bias.
-
Greater Isotopic Stability: The carbon-13 label in this compound is highly stable and not prone to back-exchange with unlabeled atoms. Deuterated standards, in some instances, can be susceptible to H/D back-exchange, which can compromise the integrity of the assay.
Performance Comparison in Bioanalytical Assays
While specific performance data for this compound is not extensively published, we can infer its expected superior performance by comparing data from bioanalytical methods for nifedipine that utilize other internal standards. The following tables summarize validation parameters from various LC-MS/MS methods for the quantification of nifedipine in human plasma.
Table 1: Performance Characteristics of Nifedipine Assays with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Mean Recovery (%) |
| Nifedipine-d6 | 1.558 - 360.561 | 1.558 | Not Reported | Not Reported | 93.2 |
| Tolterodine | 1 - 130 | 1.01 | 98.80 - 101.71 | 0.331 - 0.619 | 104.1 - 108.7 |
| Acetaminophen | 0.17 - 102 | 0.17 | 96.08 - 107.31 | < 15 | Not Reported |
| Amlodipine | 4.01 - 297.03 | 4.01 | 91.65 - 99.93 | 4.47 - 11.43 | 49.44 - 56.95 |
| Nitrendipine | 0.104 - 52.0 | 0.104 | 96.0 - 106.2 | < 15 | Not Reported |
| Zaferolukast | Not Reported | 0.07 | 83.46 - 114.82 | Not Reported | Not Reported |
Data compiled from multiple sources.
Experimental Protocols
Below is a representative experimental protocol for a bioanalytical LC-MS/MS method for the quantification of nifedipine in human plasma. This protocol can be adapted for use with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of a 50:50 (v/v) mixture of acetonitrile and methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Nifedipine: To be optimized
-
This compound: To be optimized (expected to be parent ion mass + 8)
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the logical relationship highlighting the superiority of this compound.
Justification for using Nifedipine-13C8 over other stable isotope-labeled standards
A Comparative Guide to Stable Isotope-Labeled Internal Standards in Nifedipine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of nifedipine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an internal standard is a critical factor that directly impacts the reliability and robustness of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive justification for the use of Nifedipine-13C8 over other stable isotope-labeled standards, such as deuterated nifedipine (Nifedipine-d6), and structural analogs. The superior physicochemical properties of ¹³C-labeled standards ensure the highest level of accuracy and precision in quantitative bioanalysis.
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise analytical accuracy.[1] While both carbon-13 (¹³C) and deuterium (²H or D) are used for isotopic labeling, ¹³C-labeled standards offer distinct advantages that make them the superior choice for rigorous bioanalytical applications.
Unparalleled Analytical Performance: this compound vs. Alternatives
The primary justification for selecting this compound lies in its ability to provide more accurate and precise data. This is attributed to its isotopic stability and identical chromatographic behavior to the unlabeled nifedipine.
Key Performance Advantages of this compound:
-
Co-elution with Analyte: this compound has virtually the same retention time as nifedipine, ensuring that both compounds experience identical matrix effects during LC-MS analysis.[2] Deuterated standards, like Nifedipine-d6, can exhibit slight chromatographic shifts due to the difference in bond energies between carbon-hydrogen and carbon-deuterium, potentially leading to differential matrix effects and compromised accuracy.[3]
-
Isotopic Stability: The ¹³C label is integrated into the carbon backbone of the nifedipine molecule, making it highly stable and not susceptible to back-exchange with unlabeled atoms from the sample matrix or solvent.[3] Deuterium labels, especially those on heteroatoms or acidic carbons, can be prone to exchange, which can affect the accuracy of quantification.
-
Superior Matrix Effect Compensation: Because this compound co-elutes with nifedipine, it provides the most accurate compensation for ion suppression or enhancement caused by the biological matrix. This leads to higher data quality and reproducibility.
Quantitative Data Comparison
Table 1: Bioanalytical Method Validation Data Using a Deuterated Internal Standard (Nifedipine-d6)
| Parameter | Result |
| Linearity Range | 1.558 - 360.561 ng/mL |
| Mean Recovery | 93.2% |
| Precision (RSD%) | Specific values not provided |
| Accuracy | Specific values not provided |
Data adapted from a study on the estimation of nifedipine in human plasma by LC-MS/MS using Nifedipine-d6 as an internal standard.
Table 2: Bioanalytical Method Validation Data Using a Structural Analog Internal Standard (Tolterodine)
| Parameter | Result |
| Linearity Range | 1 - 130 ng/mL |
| LLOQ | 1.01 ng/mL |
| Mean Recovery | 104.1% - 108.7% |
| Precision (CV%) | Intra-day: 4.5% - 6.3%; Inter-day: Not specified |
| Accuracy (% of Nominal) | LLOQ Accuracy: 100.5% |
Data from a study on the determination of nifedipine in human plasma by LC-MS/MS using tolterodine as an internal standard.
Table 3: Expected Performance Characteristics of a ¹³C-Labeled Internal Standard (this compound)
| Parameter | Expected Performance | Justification |
| Linearity | Excellent correlation coefficient (r² > 0.99) | Co-elution and identical ionization behavior lead to a more consistent response ratio across the concentration range. |
| Recovery | Consistent and reproducible | Near-identical physicochemical properties ensure it tracks the analyte throughout the extraction process. |
| Precision (RSD%) | Typically < 15% (often < 5%) | Superior compensation for variability in sample handling and instrument response. |
| Accuracy (% Bias) | Typically within ±15% (often within ±5%) | Minimized differential matrix effects lead to more accurate quantification. |
Based on established principles and comparative studies of other analytes, a method employing this compound is expected to exhibit superior precision and accuracy compared to methods using deuterated or structural analog internal standards.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the bioanalysis of nifedipine using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample to a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., this compound in methanol) to the plasma sample.
-
Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 6000 rpm for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Nifedipine: Precursor ion > Product ion (e.g., m/z 347.1 > m/z 254.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 355.1 > m/z 262.1)
-
Visualizing the Rationale and Workflow
Diagrams generated using Graphviz can effectively illustrate the logical justification for choosing this compound and the experimental workflow.
Caption: Justification for selecting this compound.
Caption: Experimental workflow for nifedipine analysis.
Nifedipine Metabolic Pathway
Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathway involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog.
Caption: Nifedipine's primary metabolic pathway.
References
Validation of Nifedipine-13C8 for Use in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Nifedipine-13C8 as a stable isotope-labeled internal standard (SIL-IS) against other alternatives, supported by established principles of bioanalytical method validation and performance data from relevant studies.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is considered the gold standard.[1] An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[2][3] this compound, being chemically identical to nifedipine with the exception of the isotopic label, offers significant advantages over other types of internal standards, such as deuterated standards or structural analogs.
Carbon-13 labeled standards are generally considered superior to deuterated standards for several reasons.[1][4] Deuterated standards can sometimes exhibit different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect". This can lead to inaccurate quantification if the analyte and internal standard experience different matrix effects. Furthermore, deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms, compromising the stability of the standard. This compound, with its 13C label, is not susceptible to these issues, ensuring co-elution with nifedipine and stable isotopic incorporation.
Performance Comparison
The following tables summarize typical performance data for the bioanalysis of nifedipine using LC-MS/MS, in line with regulatory expectations. While direct comparative data for this compound is not publicly available, the data presented reflects the performance achievable with a well-validated method utilizing a high-quality SIL-IS.
Table 1: Linearity and Range
| Parameter | Typical Performance | Regulatory Guidance (FDA/ICH M10) |
| Calibration Curve Range | 0.1 - 100 ng/mL | The range should cover the expected concentrations in study samples. |
| Correlation Coefficient (r²) | > 0.99 | A well-defined relationship between concentration and response is required. |
| LLOQ | 0.17 ng/mL | The lowest standard on the calibration curve with acceptable precision and accuracy. |
Table 2: Accuracy and Precision
| Quality Control Level | Accuracy (% Bias) | Precision (% CV) | Regulatory Guidance (FDA/ICH M10) |
| LLOQ | Within ±20% | ≤ 20% | Within ±20% for accuracy and ≤ 20% for precision. |
| Low QC | Within ±15% | ≤ 15% | Within ±15% for accuracy and ≤ 15% for precision. |
| Medium QC | Within ±15% | ≤ 15% | Within ±15% for accuracy and ≤ 15% for precision. |
| High QC | Within ±15% | ≤ 15% | Within ±15% for accuracy and ≤ 15% for precision. |
Data presented is representative of typical LC-MS/MS methods for nifedipine and aligns with regulatory expectations.
Experimental Protocols
A detailed methodology for the bioanalysis of nifedipine in human plasma using this compound as an internal standard is provided below. This protocol is based on established methods and is compliant with regulatory guidelines.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (60:40, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nifedipine: m/z 347.1 → 254.1
-
This compound: m/z 355.1 → 262.1 (projected)
-
3. Method Validation
The method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline. Validation parameters include:
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve and Linearity
-
Accuracy and Precision
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term, and stock solution)
Visualizing the Workflow and Logic
References
Safety Operating Guide
Proper Disposal of Nifedipine-13C8: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Nifedipine-13C8, a stable isotope-labeled form of Nifedipine. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
Nifedipine is classified as harmful if swallowed.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this compound.[4] In case of a spill, contain the source if it is safe to do so. For dry solids, use a damp cloth or a filtered vacuum to collect the material, ensuring that dust generation is controlled.[5] The spill area should then be thoroughly cleaned. All waste materials from the cleanup should be placed in a labeled, sealed container for disposal.
Quantitative Data on Nifedipine
For a comprehensive understanding of the substance's toxicological profile, the following data is provided.
| Metric | Value | Species |
| Oral LD50 | 1022 mg/kg | Rat |
| Intraperitoneal LD50 | 230 mg/kg | Rat |
| Intravenous LD50 | 6 mg/kg | Rat |
| Data sourced from a Safety Data Sheet for Nifedipine. |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of pharmaceutical waste, including this compound, is to utilize a licensed hazardous waste disposal contractor. Releases to the environment should be avoided. Disposal must be in accordance with all applicable federal, state, and local environmental control regulations.
Experimental Protocol for Disposal of this compound:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated, well-labeled, and sealed waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
-
Waste Manifesting:
-
Maintain a log of the waste being added to the container, noting the quantity and date. This is crucial for tracking and for the waste disposal contractor.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool and well-ventilated.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor.
-
-
Household Disposal (Not Recommended for Laboratories):
-
In the absence of a take-back program or a hazardous waste contractor, and only if permitted by local regulations for non-RCRA hazardous waste, the following steps can be taken for trace amounts:
-
Remove the material from its original container.
-
Mix it with an undesirable substance such as used coffee grounds or cat litter. This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed container, such as a sealable bag or an empty tub, to prevent leakage.
-
Place the sealed container in the household trash.
-
-
Note: Flushing of this compound is not recommended as it can contaminate water systems.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
